molecular formula C10H7ClN2 B2719751 2'-Chloro-2,3'-bipyridine CAS No. 93297-77-9

2'-Chloro-2,3'-bipyridine

Cat. No.: B2719751
CAS No.: 93297-77-9
M. Wt: 190.63
InChI Key: NDHPSUWETNBNEZ-UHFFFAOYSA-N
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Description

2’-Chloro-2,3’-bipyridine is a bipyridine derivative, characterized by the presence of a chlorine atom at the 2’ position of the bipyridine structure. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. These compounds are widely used in various fields due to their ability to coordinate with metal ions, making them valuable in coordination chemistry, catalysis, and material science .

Mechanism of Action

Target of Action

2’-Chloro-2,3’-bipyridine is a type of bipyridine derivative. Bipyridine derivatives are known to form complexes with most transition metal ions . These complexes have been described for all of the transition metals . The primary targets of 2’-Chloro-2,3’-bipyridine are therefore likely to be transition metal ions.

Mode of Action

2’-Chloro-2,3’-bipyridine interacts with its targets, the transition metal ions, through coordination chemistry . As a diimine ligand, 2’-Chloro-2,3’-bipyridine has two nitrogen atoms that can bind to metal centers . This interaction results in the formation of complexes that often exhibit distinctive optical and redox properties .

Biochemical Pathways

The formation of complexes between 2’-Chloro-2,3’-bipyridine and transition metal ions can affect various biochemical pathways. For instance, complexes of 2,2’-bipyridine are known to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . The exact pathways affected by 2’-Chloro-2,3’-bipyridine and their downstream effects would depend on the specific transition metal ion involved in the complex.

Pharmacokinetics

Bipyridine complexes are known to be soluble in organic solvents and slightly soluble in water , which could impact the bioavailability of 2’-Chloro-2,3’-bipyridine.

Result of Action

The molecular and cellular effects of 2’-Chloro-2,3’-bipyridine’s action would depend on the specific transition metal ion involved in the complex. For instance, some bipyridine complexes have been found to have significant anti-inflammatory activity . Other complexes have been used in the treatment of diseases like Alzheimer’s .

Action Environment

The action, efficacy, and stability of 2’-Chloro-2,3’-bipyridine can be influenced by various environmental factors. For instance, the solvent in which 2’-Chloro-2,3’-bipyridine is dissolved can affect its ability to form complexes with transition metal ions . Additionally, factors such as pH and temperature could also potentially influence the action of 2’-Chloro-2,3’-bipyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where 2-chloropyridine is reacted with a pyridineboronic acid derivative in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with a base like potassium carbonate to facilitate the coupling .

Industrial Production Methods: Industrial production of 2’-Chloro-2,3’-bipyridine often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2’-Chloro-2,3’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted bipyridines depending on the nucleophile used.

    Oxidation Products: Oxidized forms of bipyridine, potentially forming N-oxides.

    Reduction Products: Reduced bipyridine derivatives.

Scientific Research Applications

2’-Chloro-2,3’-bipyridine has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2’-Chloro-2,3’-bipyridine is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and allows for the formation of diverse derivatives. This makes it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

2-chloro-3-pyridin-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHPSUWETNBNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93297-77-9
Record name 2-chloro-3-(pyridin-2-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 5.9 g portion of 3-(2-pyridinyl)-2(1H)-pyridinone in 100 ml of phosphorus oxychloride was heated on a steam bath for 18 hours, then concentrated under vacuum. The residue was stirred with crushed ice and chloroform and adjusted to pH 7 with 10N sodium hydroxide. The organic layer was separated, dried, filtered through a short pad of hydrous magnesium silicate and the filtrate concentrated under vacuum to an oil. This oil was heated with hexane, filtered while hot and the filtrate cooled to room temperature, giving 3.5 g of 2'-chloro-2,3'-bipyridine as white needles, mp 50° C.
Quantity
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Quantity
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